molecular formula C17H20FNO3S2 B2460024 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 2034518-33-5

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No. B2460024
M. Wt: 369.47
InChI Key: YYMMDAOJDSQNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as LSN2463359, is a sulfonamide derivative that belongs to the class of selective androgen receptor modulators (SARMs)1. It has a molecular formula of C17H20FNO3S2 and a molecular weight of 369.471.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, thiophene, a component of this compound, can be synthesized via various methods such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis2. Additionally, 3′-Fluoro-4′-methoxyacetophenone, another component, can be prepared by Friedel-Crafts reaction of o-fluoroanisole with acetic anhydride3.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, it is known that thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position4.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, 3′-Fluoro-4′-methoxyacetophenone, a component of this compound, is used to prepare chalcone derivatives with benzaldehydes by aldol condensation5.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results. However, it is known that thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C4.


Scientific Research Applications

Photodynamic Therapy Applications

  • A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including Schiff base modifications, highlighted their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Anti-inflammatory Activity

  • Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety has shown that fluorine substitution, alongside an electron-donating group, yields selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This suggests potential for the development of anti-inflammatory drugs (Pal et al., 2003).

Structural Studies for Material Science

  • Investigations into the crystal structures of various benzenesulfonamides have provided insights into their supramolecular architectures. Such studies are foundational for understanding molecular interactions and designing materials with specific properties (Rodrigues et al., 2015).

Enantioselective Fluorination

  • A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been developed, offering improved enantioselectivity for the fluorination of silylenol ether. This reagent could have applications in the synthesis of fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals (Yasui et al., 2011).

Inhibitors for Carbonic Anhydrase

  • A study on 4-(2-substituted hydrazinyl)benzenesulfonamides showed potent inhibition of human carbonic anhydrase I and II, suggesting potential therapeutic applications for conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Fluorescent Probes for Zinc(II) Detection

  • Research on zinc(II) specific fluorophores, including various benzenesulfonamide derivatives, highlighted their importance for studying intracellular Zn2+ levels. These compounds have applications in biochemistry and cell biology for monitoring zinc, an essential trace element involved in numerous biological processes (Kimber et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science4. This suggests that there may be potential for further research and development of this compound in the field of medicinal chemistry.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S2/c1-22-16-5-4-14(10-15(16)18)24(20,21)19-12-17(7-2-3-8-17)13-6-9-23-11-13/h4-6,9-11,19H,2-3,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMMDAOJDSQNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.